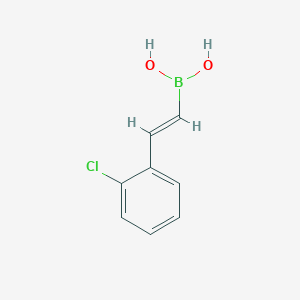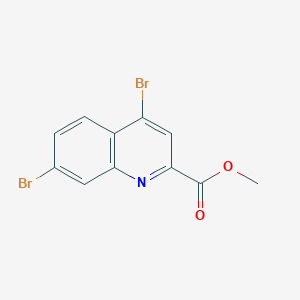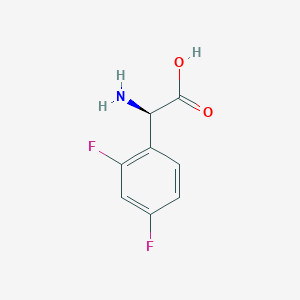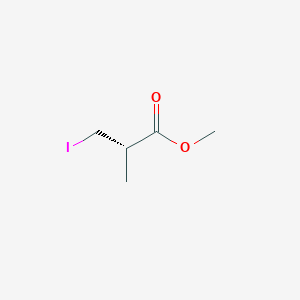
4-(Aminomethyl)phenyl naphthalen-2-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)phenyl naphthalen-2-yl carbonate is an organic compound that features a naphthalene ring and a phenyl ring connected through a carbonate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)phenyl naphthalen-2-yl carbonate typically involves the reaction of 4-(Aminomethyl)phenol with naphthalen-2-yl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 2-4 hours
The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
4-(Aminomethyl)phenyl naphthalen-2-yl carbonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonate linkage can be reduced to form alcohol derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
4-(Aminomethyl)phenyl naphthalen-2-yl carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as a drug delivery agent, particularly in targeting specific tissues.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Aminomethyl)phenyl naphthalen-2-yl carbonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 4-(Aminomethyl)phenyl naphthalen-1-yl carbonate
- 4-(Aminomethyl)phenyl anthracen-2-yl carbonate
- 4-(Aminomethyl)phenyl phenanthren-3-yl carbonate
Uniqueness
4-(Aminomethyl)phenyl naphthalen-2-yl carbonate is unique due to its specific combination of a naphthalene ring and a phenyl ring connected through a carbonate linkage. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
[4-(aminomethyl)phenyl] naphthalen-2-yl carbonate |
InChI |
InChI=1S/C18H15NO3/c19-12-13-5-8-16(9-6-13)21-18(20)22-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12,19H2 |
InChIキー |
NWEFLCOABYDDSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)OC3=CC=C(C=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


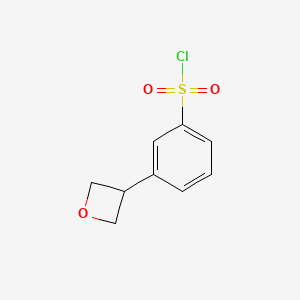


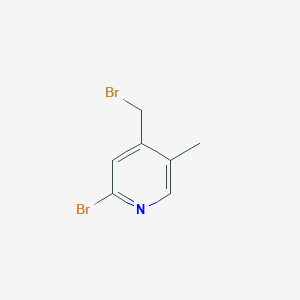
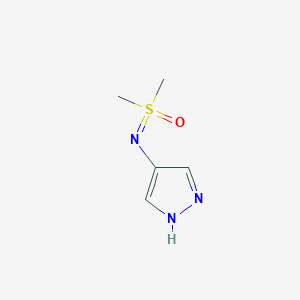
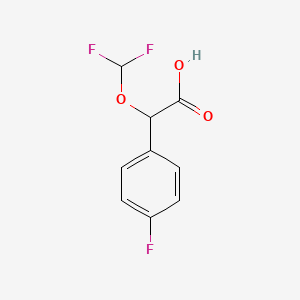
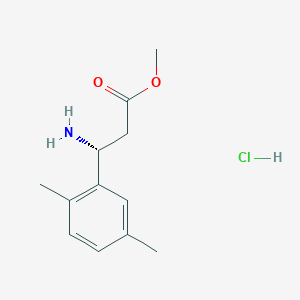
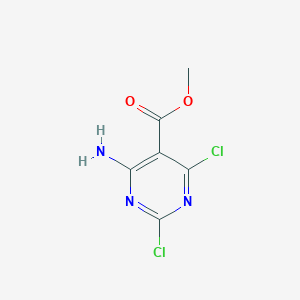
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
